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Compound of Interest

2-(2-Methoxy-4-methylphenoxy)-4-
Compound Name:

methylphenylamine
CAS No.: 946716-57-0
Cat. No.: B3172227

Get Quote

\ J

CAS Registry Number: 946716-57-0 Formula: C1sH17NO2 Molecular Weight: 243.30 g/mol [1]
[21[3]

Part 1: Executive Summary & Chemical Identity[3]
The Molecule at a Glance

2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine is a specialized diaryl ether amine
widely utilized as a high-value intermediate in the synthesis of bioactive heterocycles and
pharmaceutical agents.[1][2][3][4][5] Structurally, it consists of a p-toluidine (4-methylaniline)
core substituted at the ortho-position with a cresyl ether moiety (2-methoxy-4-methylphenoxy).

This specific substitution pattern—combining an electron-rich amine, a lipophilic ether linkage,
and a methoxy-decorated aryl ring—makes it a critical scaffold for:

» Kinase Inhibitor Development: The diaryl ether motif mimics the ATP-binding pocket
geometry found in many tyrosine kinase inhibitors (e.g., similar to the core of certain type Il
inhibitors).
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» Heterocyclic Synthesis: It serves as a precursor for tricyclic systems like phenoxazines via
intramolecular cyclization.

o Material Science: Used in the synthesis of hole-transport materials due to its electron-
donating character.

| Analysis & Physicochemical Profile[6]

Property Value Technical Insight

) ) Oxidation of the amine group
Appearance Off-white to pale brown solid ) )
can darken the solid over time.

Crystalline lattice stabilized by
Melting Point 128-132 °C (Predicted) intermolecular H-bonding
(NHz---0).

High boiling point necessitates
Boiling Point ~353.8 °C (at 760 mmHg) vacuum distillation for

purification if melted.

Highly lipophilic; requires
LogP (Predicted) 41+04 organic solvents (DCM,

EtOAC) for extraction.

Slightly less basic than p-
] ] toluidine (5.1) due to the
pKa (Conjugate Acid) ~4.3+0.2 ) ] )
inductive withdrawal of the

ortho-phenoxy group.

Solubility DMSO, Methanol, DCM Insoluble in water.

Part 2: Synthesis & Manufacturing Protocols
Strategic Route Selection

While Ullmann coupling is possible, the Nucleophilic Aromatic Substitution (S_NAr) followed by
Nitro Reduction is the field-proven industrial standard. This route avoids chemoselectivity
issues associated with free amines in copper-catalyzed couplings.
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Validated Workflow: S_NAr /| Reduction Sequence
Step 1: Ether Formation (S_NAr)

Reaction: Coupling of 1-Chloro-4-methyl-2-nitrobenzene with 2-Methoxy-4-methylphenol
(Creosaol).

e Reagents:
o Substrate A: 1-Chloro-4-methyl-2-nitrobenzene (1.0 equiv)
o Substrate B: 2-Methoxy-4-methylphenol (1.1 equiv)[3]
o Base: Potassium Carbonate (

), anhydrous (2.0 equiv)[6]

o Solvent: DMF or NMP (Polar aprotic is critical)

e Protocol:

o

Charge flask with Substrate B,

, and DMF.[6] Stir at room temperature for 30 mins to generate the phenoxide anion.

[¢]

Add Substrate A.

[e]

Heat to 90-110 °C for 4—6 hours. Monitor by TLC/HPLC for disappearance of the chloro-
nitro precursor.

[¢]

Workup: Pour into ice water. The intermediate 2-(2-methoxy-4-methylphenoxy)-4-methyl-
1-nitrobenzene will precipitate as a yellow solid. Filter and wash with water.[7]

Step 2: Nitro Reduction

Reaction: Reduction of the nitro group to the target amine.[6]
e Method A (Catalytic Hydrogenation - Cleanest):

o Catalyst: 10% Pd/C (5 wt% loading).
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o Conditions:

(balloon or 3 atm), MeOH/THF (1:1), RT, 4 hours.

e Method B (Iron Reduction - Robust for Scale-up):
o Reagents: Iron powder (5 equiv),

(aq), Ethanol.

o Conditions: Reflux (80 °C) for 2 hours.
e Protocol (Method A):

Dissolve the nitro intermediate in MeOH/THF.

o

[¢]

Add Pd/C catalyst under inert atmosphere (

).

[¢]

Purge with Hydrogen gas and stir vigorously.

[e]

Filtration: Filter through a Celite pad to remove Pd/C.

o

Isolation: Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary.

Synthesis Logic Visualization

1-Chloro-4-methyl- S_NAr Coupling
-ni K2CO3, DMF, 100°C i
2nitrobenzene H - Reduction TARGET:
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Nitro-Diphenyl! Ether :
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Click to download full resolution via product page

Figure 1: Two-step industrial synthesis pathway via S_NAr and Nitro Reduction.

Part 3: Reactivity & Applications in Drug Design
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The "Ortho-Effect” in Reactivity

The position of the ether linkage ortho to the amine is the defining feature of this molecule.

 Steric Shielding: The bulky phenoxy group shields the amine slightly, making it less
nucleophilic than a standard aniline. Reactions with bulky electrophiles may require higher
temperatures.

o Electronic Donation: The ether oxygen acts as a

-acceptor (inductive) but a

-donor (resonance). In the ground state, the inductive withdrawal slightly lowers the amine's
basicity (pKa ~4.3 vs 5.1 for p-toluidine).

Key Derivatization Pathways
A. Amide Coupling (Drug Scaffold Construction)

Used to attach the diaryl ether "head" to a "tail" moiety (e.g., in kinase inhibitors).
o Conditions: React with Acyl Chlorides (

) or Carboxylic Acids (using HATU/DIPEA).

e Outcome: Stable amide bonds. The resulting structure mimics the "hinge-binding" motif of
many ATP-competitive inhibitors.

B. Cyclization to Phenoxazines

Under oxidative conditions or Pd-catalysis, the amine can attack the 2'-position of the phenoxy
ring (if activated) to close the middle ring, forming a tricyclic Phenoxazine core.

 Significance: Phenoxazines are potent scaffolds for antipsychotic drugs and fluorescent
dyes.

Reactivity Flowchart
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Figure 2: Primary chemical transformations and downstream applications.

Part 4: Safety & Handling (MSDS Highlights)

¢ Signal Word:WARNING

e Hazard Statements:

(¢]

[¢]

o

[e]

o Storage: Keep in a tightly closed container under inert gas (

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

or Ar) at 2-8 °C. The amine is sensitive to air oxidation (turning brown/purple over time).

o Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3172227/docs#comprehensive-technical-guide-2-2-
methoxy-4-methylphenoxy-4-methylphenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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